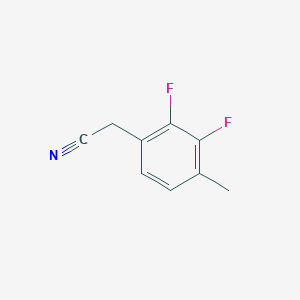

2,3-Difluoro-4-methylphenylacetonitrile

CAS No.: 261944-01-8

Cat. No.: VC4299987

Molecular Formula: C9H7F2N

Molecular Weight: 167.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261944-01-8 |

|---|---|

| Molecular Formula | C9H7F2N |

| Molecular Weight | 167.159 |

| IUPAC Name | 2-(2,3-difluoro-4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H7F2N/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3H,4H2,1H3 |

| Standard InChI Key | PSKCXHODUFMOLE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)CC#N)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

2,3-Difluoro-4-methylphenylacetonitrile (CAS 261944-01-8) is a monosubstituted benzene derivative with the molecular formula C₉H₇F₂N and a molecular weight of 167.16 g/mol . Its structure features a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a methyl group at the 4-position, and an acetonitrile moiety (-CH₂CN) at the benzylic position. The SMILES notation CC1=C(C(=C(C=C1)CC#N)F)F and InChIKey PSKCXHODUFMOLE-UHFFFAOYSA-N uniquely define its stereoelectronic configuration .

Physicochemical Characteristics

The compound’s predicted collision cross-section (CCS) varies with adduct formation, as shown below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 168.06194 | 135.7 |

| [M+Na]+ | 190.04388 | 148.1 |

| [M-H]- | 166.04738 | 128.4 |

These values, derived from ion mobility spectrometry simulations, suggest moderate polarity and gas-phase stability . The boiling point and melting point remain uncharacterized experimentally, but analogous fluorinated nitriles typically exhibit boiling points between 120–180°C under reduced pressure .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2,3-difluoro-4-methylphenylacetonitrile involves multistep halogenation and cyanation processes:

-

Halogenation of Toluene Derivatives:

-

Cyanation via Nucleophilic Substitution:

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

-

Temperature: 80–120°C

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s electron-withdrawing fluorine atoms and nitrile group make it a versatile precursor for:

-

Anticancer Agents: Nitriles are pivotal in protease inhibitor design, with fluorine enhancing metabolic stability .

-

Antiviral Drugs: Fluorinated aromatics improve blood-brain barrier penetration in neuraminidase inhibitors .

Agrochemicals

2,3-Difluoro-4-methylphenylacetonitrile serves as a building block for:

-

Herbicides: Structural analogs inhibit acetolactate synthase (ALS), a target in weed control .

-

Insecticides: Fluorine’s electronegativity augments binding to insect GABA receptors .

Comparative Analysis with Related Compounds

The dual fluorine substituents in 2,3-difluoro-4-methylphenylacetonitrile confer distinct electronic effects, enhancing its reactivity in SNAr reactions compared to monosubstituted analogs .

Future Perspectives

Research Opportunities

-

Catalytic Applications: Exploiting the nitrile group in transition metal catalysis for C–C bond formation.

-

Biological Screening: Evaluating antimicrobial or antifungal activity given fluorine’s bioisosteric properties .

Environmental Impact

Studies on biodegradation pathways and ecotoxicology are critical, as fluorinated nitriles may persist in aquatic ecosystems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume